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Compound of Interest

Compound Name: Itraconazole, (S)-(-)-

Cat. No.: B13580542 Get Quote

A comprehensive comparison of the antifungal efficacy of itraconazole stereoisomers reveals

significant variations based on their absolute stereochemistry. Itraconazole, a widely used

triazole antifungal agent, possesses three chiral centers, giving rise to eight distinct

stereoisomers. The commercially available formulation is a racemic mixture of four cis-

diastereomers. This guide delves into the antifungal potency of the individual stereoisomers,

providing researchers, scientists, and drug development professionals with a detailed analysis

supported by experimental data.

Unraveling the Stereochemistry of Itraconazole
The eight stereoisomers of itraconazole are classified based on the configuration (R or S) at

three chiral centers (C2, C4, and C2'). Their antifungal activity is not uniform, with some

isomers exhibiting significantly higher potency than others. The designations (+) and (-) refer to

the dextrorotatory or levorotatory nature of the molecule, indicating the direction in which they

rotate plane-polarized light.

A pivotal study by Shi et al. successfully synthesized and characterized all eight stereoisomers,

determining both their optical rotation and their in vitro antifungal activity against a panel of

fungal strains.[1] This allows for a direct comparison of the efficacy of the dextrorotatory (+) and

levorotatory (-) isomers.

Comparative Antifungal Efficacy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13580542?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165044/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13580542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The antifungal efficacy of the eight stereoisomers of itraconazole was evaluated against five

different fungal strains: Candida albicans, Candida glabrata, Candida parapsilosis,

Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration

required to inhibit 80% of fungal growth (MIC80) was determined for each stereoisomer. The

results, summarized in the table below, demonstrate a clear structure-activity relationship.

Stereois
omer

Absolut
e
Configu
ration

Optical
Rotatio
n ([α]D)

C.
albicans
(μg/mL)

C.
glabrata
(μg/mL)

C.
parapsil
osis
(μg/mL)

C.
neoform
ans
(μg/mL)

A.
fumigat
us
(μg/mL)

1a
(2S,4R,2’

S)
-5.5 0.06 0.25 0.06 0.03 0.5

1b
(2S,4R,2’

R)
-12.9 0.06 0.25 0.06 0.03 0.5

1c
(2R,4S,2’

S)
+13.0 0.06 0.25 0.06 0.03 0.5

1d
(2R,4S,2’

R)
+5.7 0.06 0.25 0.06 0.03 0.5

1e
(2S,4S,2’

S)
-34.3 0.06 0.25 0.06 0.125 0.5

1f
(2S,4S,2’

R)
-21.0 0.06 0.25 0.06 0.125 0.5

1g
(2R,4R,2’

S)
+21.1 0.5 >1 0.25 0.25 >1

1h
(2R,4R,2’

R)
+34.5 0.5 >1 0.25 0.25 >1

Data sourced from Shi et al. (2010).[1]

From the data, it is evident that the four cis-diastereomers (1a, 1b, 1c, 1d) and two of the trans-

diastereomers (1e, 1f) exhibit the highest antifungal potency across most of the tested strains.
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[1] Notably, the two trans-isomers 1g ((2R,4R,2’S)-(+)-Itraconazole) and 1h ((2R,4R,2’R)-(+)-

Itraconazole) are significantly less active.[1]

When comparing the most potent levorotatory isomer, 1e ((2S,4S,2’S)-(-)-Itraconazole) with an

optical rotation of -34.3, to the most potent dextrorotatory isomer, 1c ((2R,4S,2’S)-(+)-

Itraconazole) with an optical rotation of +13.0, their antifungal activities are largely comparable

against C. albicans, C. glabrata, C. parapsilosis, and A. fumigatus. However, against C.

neoformans, the dextrorotatory isomer 1c is more potent (MIC80 of 0.03 μg/mL) than the

levorotatory isomer 1e (MIC80 of 0.125 μg/mL).[1]

Experimental Protocols
The determination of the antifungal efficacy of the itraconazole stereoisomers was conducted

using a standardized broth microdilution method.

Fungal Strains and Culture Conditions: The fungal strains used in the study included Candida

albicans (ATCC 90028), Candida glabrata (ATCC 90030), Candida parapsilosis (ATCC 22019),

Cryptococcus neoformans (ATCC 204092), and Aspergillus fumigatus (ATCC 204305). The

yeast strains were cultured in YPD medium, while the filamentous fungus A. fumigatus was

grown on Sabouraud dextrose agar.

Antifungal Susceptibility Testing: A broth microdilution assay was performed according to the

guidelines of the Clinical and Laboratory Standards Institute (CLSI). The stereoisomers of

itraconazole were dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of

each compound were made in 96-well microtiter plates containing RPMI 1640 medium buffered

with MOPS. Fungal inocula were prepared and adjusted to a final concentration of 0.5 × 10³ to

2.5 × 10³ cells/mL for yeast and 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for A. fumigatus. The plates were

incubated at 35°C for 24-48 hours. The MIC80 was determined as the lowest concentration of

the drug that caused an 80% reduction in turbidity compared to the growth in the control well,

as measured by a microplate reader at 600 nm.[1]

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
The primary mechanism of antifungal action for all itraconazole stereoisomers is the inhibition

of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical
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component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural

component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14α-demethylase, itraconazole disrupts the production of ergosterol.

This leads to the accumulation of toxic methylated sterol precursors and a depletion of

ergosterol in the fungal cell membrane. The altered membrane composition results in increased

permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal

growth and replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of
Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [comparing the antifungal efficacy of (S)-(-)-Itraconazole
vs. (R)-(+)-Itraconazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13580542#comparing-the-antifungal-efficacy-of-s-
itraconazole-vs-r-itraconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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